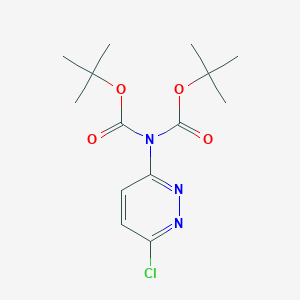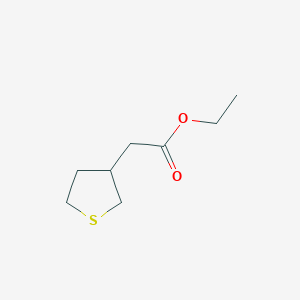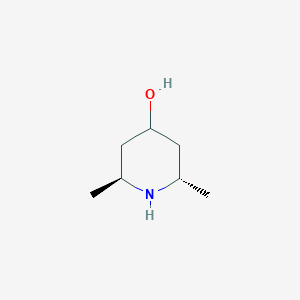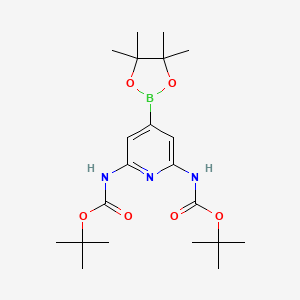![molecular formula C8H4FNO4 B12982177 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid: is a chemical compound with the following IUPAC name: 2-hydroxy-1,3-benzoxazole-6-carboxylic acid . Its chemical formula is C8H5NO4 . This compound belongs to the class of benzoxazole derivatives and contains a carboxylic acid functional group. It is a solid substance that is stable at room temperature under inert atmospheric conditions .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of a fluorine atom at the 7-position of the benzoxazole ring. While specific methods may vary, one common approach is through nucleophilic substitution reactions using a fluorine-containing reagent.
Reaction Conditions:: The fluorination step typically occurs under mild conditions, ensuring the stability of the other functional groups present. The choice of reagents and solvents plays a crucial role in achieving high yields.
Industrial Production Methods:: Although information on large-scale industrial production methods is limited, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Substitution reactions at the 7-position (e.g., halogenation) are feasible.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under appropriate conditions.
Fluorinating Agents: Reagents containing fluorine, such as or , are used for fluorination.
Acidic Conditions: Acidic media facilitate hydrolysis of the carboxylic acid group.
Major Products:: The primary product is 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid itself. Side products may include partially fluorinated derivatives.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure .
Fluorine Chemistry: Its fluorinated nature makes it valuable for studies related to fluorine-containing compounds.
Drug Development: Investigating its biological activity and potential as a drug candidate.
Fluorinated Biomolecules: Understanding the impact of fluorination on biological processes.
Materials Science:
Fluorinated Polymers: Incorporation into polymers for enhanced properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid is unique in its fluorination pattern, similar compounds include other benzoxazole derivatives and carboxylic acids.
Properties
Molecular Formula |
C8H4FNO4 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
7-fluoro-2-oxo-3H-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-5-3(7(11)12)1-2-4-6(5)14-8(13)10-4/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
SDCNMBZWYTWJBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(=O)O)F)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12982100.png)

![tert-Butyl (S)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12982107.png)



![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12982128.png)

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B12982154.png)

![6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B12982161.png)


![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
